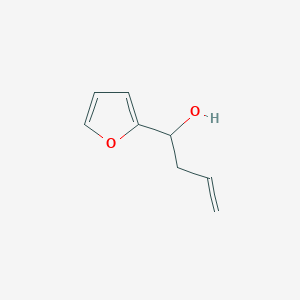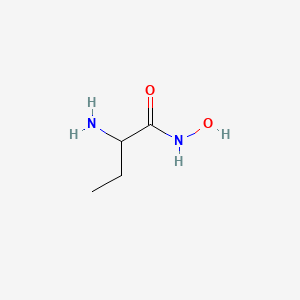
2-amino-N-hydroxybutanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 2-amino-N-hydroxybutanamide often involves the aminolysis of suitable precursors, such as dihydrofuran derivatives, with various substituted amines. For instance, a series of 2-substituted 4-hydroxybutanamide derivatives, which are structurally related to 2-amino-N-hydroxybutanamide, has been synthesized for the evaluation of their biological activities, particularly as inhibitors of γ-aminobutyric acid transporters (Kowalczyk et al., 2013). Another approach involves the optimization of adamantane derivatives, including 3-amino-N-adamantyl-3-methylbutanamide derivatives, through structure-based drug design for inhibiting specific enzymes (Lee et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-amino-N-hydroxybutanamide and its derivatives can be elucidated using various spectroscopic techniques. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets. The presence of the amino and hydroxylamine groups significantly influences the compound's hydrogen bonding potential and molecular geometry, affecting its chemical behavior and biological activity.
Chemical Reactions and Properties
2-Amino-N-hydroxybutanamide derivatives participate in a variety of chemical reactions, including complex formation with metal ions. These reactions are influenced by the compound's functional groups, which can coordinate with metals through the amino and hydroxylamine groups, forming stable complexes (Leporati, 1986). Such properties are essential for understanding the compound's potential as a chelating agent in metal ion sequestration or in the design of metal-based drugs.
Aplicaciones Científicas De Investigación
Inhibition of γ-Aminobutyric Acid Transporters
A study synthesized 2-substituted 4-hydroxybutanamide derivatives, including 2-amino-N-hydroxybutanamide, to evaluate their potential as inhibitors of γ-aminobutyric acid (GABA) transport proteins GAT1-4. These compounds showed promising in vitro inhibitory effects and were further evaluated for their antinociceptive activity and impact on motor coordination (Kowalczyk et al., 2013).
GABA Uptake Inhibitors
Another study focused on the synthesis of new 2-substituted 4-hydroxybutanamide derivatives, assessing their influence on murine GABA transport proteins. These compounds, including N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramides, exhibited selective inhibition of GABA uptake, indicating potential therapeutic applications (Kulig et al., 2011).
Antimicrobial Activity of Carbamoyl-Containing Derivatives
Research into 3-amino-4-hydroxybutanamides, related to 2-amino-N-hydroxybutanamide, demonstrated their use in synthesizing heterocyclic compounds with antimicrobial properties. These compounds, such as oxa(thia)zolidines and 3-dialkylaminobutanamides, showed potential for antimicrobial applications (Tlekhusezh et al., 1999).
Neurotransmission and Neuroprotective Properties
A study on the resolution of 4-amino-3-hydroxybutanamide, a compound related to 2-amino-N-hydroxybutanamide, highlighted its role in synthesizing optically active compounds with potential effects on neurotransmission and neuroprotection. This research suggested applications in understanding brain function and developing neuropharmacological tools (Miyamoto, 1987).
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-N-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-2-3(5)4(7)6-8/h3,8H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTVEXBKMJEECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292478 | |
| Record name | 2-amino-N-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-hydroxybutanamide | |
CAS RN |
36212-74-5 | |
| Record name | 2-amino-N-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)
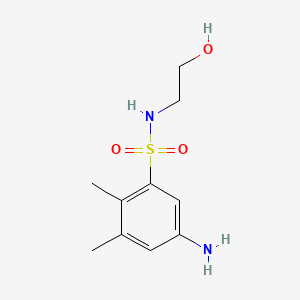
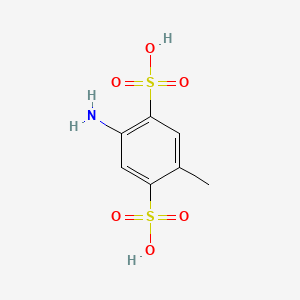
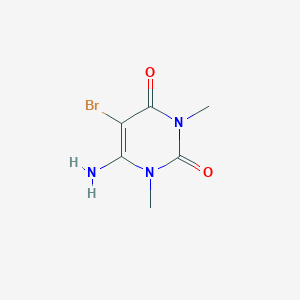
![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)
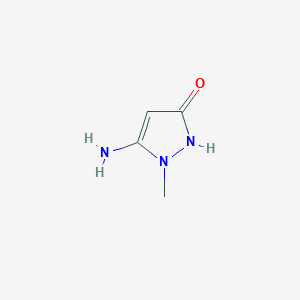


![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)


